molecular formula C24H20ClFN2O2 B10885185 4-chloro-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

4-chloro-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10885185
M. Wt: 422.9 g/mol
InChI Key: HOAIBYRMBWHERW-UHFFFAOYSA-N
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Description

4-chloro-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, fluorobenzyl, and methoxyphenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate hydrazines with 1,3-diketones, followed by cyclization to form the pyrazole ring. The specific substituents are introduced through various electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or alkylation, using reagents like chloroacetyl chloride and fluorobenzyl bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The purification of the final product is achieved through techniques like recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-chloro-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
  • 4-chloro-1-(3-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole
  • 4-chloro-1-(3-fluorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

Uniqueness

The uniqueness of 4-chloro-1-(3-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C24H20ClFN2O2

Molecular Weight

422.9 g/mol

IUPAC Name

4-chloro-1-[(3-fluorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H20ClFN2O2/c1-29-20-10-4-7-17(13-20)23-22(25)24(18-8-5-11-21(14-18)30-2)28(27-23)15-16-6-3-9-19(26)12-16/h3-14H,15H2,1-2H3

InChI Key

HOAIBYRMBWHERW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NN2CC3=CC(=CC=C3)F)C4=CC(=CC=C4)OC)Cl

Origin of Product

United States

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